Cas no 25141-00-8 (2-(3,4-Dimethylphenoxy)propanoic acid)

2-(3,4-Dimethylphenoxy)propanoic acid structure
25141-00-8 structure
商品名:2-(3,4-Dimethylphenoxy)propanoic acid
CAS番号:25141-00-8
MF:C11H14O3
メガワット:194.22706
MDL:MFCD02609608
CID:241462
PubChem ID:3859048

2-(3,4-Dimethylphenoxy)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-(3,4-Dimethylphenoxy)propanoic acid
    • Propanoic acid,2-(3,4-dimethylphenoxy)-
    • (+-)-2-[3.4]Xylyloxy-propionsaeure
    • 2-(3,4-dimethyl-phenoxy)-propionic acid
    • 2-(3,4-Dimethyl-phenoxy)-propionsaeure
    • AC1MYMP6
    • AC1Q2BZ6
    • CTK4F5066
    • O-(3.4-Dimethyl-phenyl)-DL-milchsaeure
    • O-[3.4]Xylyl-DL-milchsaeure
    • rac.-α-(3,4-Dimethyl-phenoxy)-propionsaeure
    • ST090049
    • SureCN8406823
    • α-(3.4-Dimethyl-phenoxy)-propionsaeure
    • CHEMBL1324568
    • DTXSID70397459
    • MFCD02609608
    • Propanoic acid, 2-(3,4-dimethylphenoxy)-
    • 25141-00-8
    • SCHEMBL8406823
    • HMS2342N04
    • MLS000549897
    • AKOS017259138
    • EN300-86522
    • SMR000113551
    • VS-02051
    • F2169-0975
    • FT-0716814
    • AKOS000104863
    • STK411187
    • AK-968/41018713
    • BBL009362
    • ALBB-000829
    • DB-028221
    • MDL: MFCD02609608
    • インチ: InChI=1S/C11H14O3/c1-7-4-5-10(6-8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13)
    • InChIKey: UIOGKMYERRPYJZ-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(C=C1C)OC(C)C(=O)O

計算された属性

  • せいみつぶんしりょう: 194.09400
  • どういたいしつりょう: 194.094294304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

  • 密度みつど: 1.116
  • ふってん: 328.9°C at 760 mmHg
  • フラッシュポイント: 126.6°C
  • 屈折率: 1.525
  • PSA: 46.53000
  • LogP: 2.15530

2-(3,4-Dimethylphenoxy)propanoic acid セキュリティ情報

  • 危険物標識: Xi
  • 危険レベル:IRRITANT

2-(3,4-Dimethylphenoxy)propanoic acid 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-(3,4-Dimethylphenoxy)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-86522-5.0g
2-(3,4-dimethylphenoxy)propanoic acid
25141-00-8 95.0%
5.0g
$783.0 2025-02-19
Life Chemicals
F2169-0975-5g
2-(3,4-dimethylphenoxy)propanoic acid
25141-00-8 95%+
5g
$538.0 2023-09-06
Life Chemicals
F2169-0975-10g
2-(3,4-dimethylphenoxy)propanoic acid
25141-00-8 95%+
10g
$760.0 2023-09-06
eNovation Chemicals LLC
Y1253043-5g
Propanoic acid, 2-(3,4-dimethylphenoxy)-
25141-00-8 95%
5g
$650 2024-06-07
abcr
AB214542-5 g
2-(3,4-Dimethylphenoxy)propanoic acid; 95%
25141-00-8
5g
€441.90 2022-03-25
Enamine
EN300-86522-0.5g
2-(3,4-dimethylphenoxy)propanoic acid
25141-00-8 95.0%
0.5g
$260.0 2025-02-19
eNovation Chemicals LLC
Y1253043-1g
Propanoic acid, 2-(3,4-dimethylphenoxy)-
25141-00-8 95%
1g
$190 2023-09-04
Chemenu
CM113041-1g
2-(3,4-dimethylphenoxy)propanoic acid
25141-00-8 95%
1g
$171 2024-07-28
Enamine
EN300-86522-2.5g
2-(3,4-dimethylphenoxy)propanoic acid
25141-00-8 95.0%
2.5g
$529.0 2025-02-19
abcr
AB214542-5g
2-(3,4-Dimethylphenoxy)propanoic acid, 95%; .
25141-00-8 95%
5g
€749.60 2024-04-18

2-(3,4-Dimethylphenoxy)propanoic acid 関連文献

2-(3,4-Dimethylphenoxy)propanoic acidに関する追加情報

Recent Advances in the Study of 2-(3,4-Dimethylphenoxy)propanoic Acid (CAS: 25141-00-8)

2-(3,4-Dimethylphenoxy)propanoic acid (CAS: 25141-00-8) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly focusing on its pharmacological properties and mechanisms of action. This research brief synthesizes the latest findings to provide a comprehensive overview of the current state of knowledge regarding this compound.

One of the key areas of investigation has been the compound's role as a potential anti-inflammatory agent. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-(3,4-Dimethylphenoxy)propanoic acid exhibits notable inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The study utilized in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and the COX-2 active site, revealing a high affinity and specificity.

In addition to its anti-inflammatory properties, recent research has highlighted the compound's potential as an anticancer agent. A preclinical study conducted by researchers at the National Cancer Institute evaluated the cytotoxic effects of 2-(3,4-Dimethylphenoxy)propanoic acid on various cancer cell lines, including breast and lung cancer. The results indicated that the compound induces apoptosis through the activation of the intrinsic mitochondrial pathway, suggesting a promising avenue for further development in oncology.

Another significant advancement involves the optimization of the compound's pharmacokinetic profile. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel derivatives of 2-(3,4-Dimethylphenoxy)propanoic acid, aimed at improving its bioavailability and metabolic stability. The study employed structure-activity relationship (SAR) analyses to identify key modifications that enhance the compound's therapeutic potential while minimizing off-target effects.

Despite these promising findings, challenges remain in translating the compound's preclinical success into clinical applications. Issues such as solubility, tissue distribution, and potential toxicity require further investigation. Ongoing research is focused on addressing these limitations through advanced formulation strategies and targeted delivery systems.

In conclusion, 2-(3,4-Dimethylphenoxy)propanoic acid (CAS: 25141-00-8) represents a versatile scaffold with broad therapeutic potential. Its dual role as an anti-inflammatory and anticancer agent, coupled with recent advancements in derivative synthesis, positions it as a compelling candidate for future drug development. Continued research efforts will be essential to fully realize its clinical benefits and overcome existing challenges.

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Amadis Chemical Company Limited
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